"6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" properties
"6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" properties
An In-Depth Technical Guide to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Physicochemical Properties and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. While specific biological data for this molecule is not yet prevalent in public literature, its structure combines two pharmacologically significant scaffolds: the 2-aminopyridine and the N-substituted 1,2,4-triazole. The 2-aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors, and the 1,2,4-triazole ring is recognized as a metabolically robust bioisostere for amide groups, capable of critical hydrogen bonding interactions. This document elucidates the core physicochemical properties of the title compound, proposes a robust strategy for its chemical synthesis and characterization, and presents a hypothesis-driven exploration of its therapeutic potential. By dissecting the established bioactivities of its constituent scaffolds, we position this molecule as a promising starting point for drug discovery programs targeting kinases, viral proteins, and other enzyme classes. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering foundational data and a strategic framework for investigating this and related chemical entities.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section details the essential identifiers and physicochemical characteristics of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
Nomenclature and Chemical Identifiers
Correct and consistent identification is critical for database searching and regulatory documentation.
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IUPAC Name: 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine[1]
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CAS Number: 1448427-99-3[1]
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Molecular Formula: C₁₀H₁₃N₅[1]
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SMILES: CC(C)N1C=NN=C1C2=NC(=CC=C2)N[2]
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InChI Key: MPBBJHFKDHDIRZ-UHFFFAOYSA-N[2]
Physicochemical and Predicted Properties
The following table summarizes the key physicochemical properties. Experimental values are prioritized, with computationally predicted data included to guide experimental design where empirical data is unavailable.
| Property | Value | Source |
| Molecular Weight (FW) | 203.25 g/mol | [1] |
| Monoisotopic Mass | 203.1171 Da | [2] |
| Purity (Typical) | >95% | [1] |
| XlogP (Predicted) | 0.4 | [2] |
| Topological Polar Surface Area | 77.2 Ų | Predicted |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 4 (the pyridine and triazole nitrogens) | Calculated |
Causality Insight: The low predicted XlogP value of 0.4 suggests good aqueous solubility, a favorable property for oral bioavailability and formulation. The balance of one hydrogen bond donor and multiple acceptors is a common feature in drug candidates, allowing for specific interactions with biological targets.
Synthesis and Characterization Strategy
A reliable and scalable synthetic route is paramount for advancing a compound from a concept to a viable research tool. While a specific published synthesis for this exact molecule is not available, a chemically sound and logical pathway can be proposed based on established heterocyclic chemistry principles.
Proposed Retrosynthetic Analysis
The most logical approach involves the formation of the 1,2,4-triazole ring from a precursor already containing the 2-aminopyridine core. A key intermediate is 6-aminopicolinohydrazide, which can be readily prepared from commercially available 6-aminopicolinic acid. This hydrazide can then undergo condensation and cyclization to form the desired triazole.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology derived from standard procedures for synthesizing related triazole-pyridine structures.
Step 1: Synthesis of 6-Aminopicolinohydrazide
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Esterification: To a solution of 6-aminopicolinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then reflux for 4 hours until TLC analysis indicates complete consumption of the starting material.
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Remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.
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Hydrazinolysis: Dissolve the crude methyl ester in ethanol (0.2 M) and add hydrazine hydrate (5.0 eq).
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Reflux the mixture for 12-16 hours.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-aminopicolinohydrazide as a white solid.
Step 2: Synthesis of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
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Thiosemicarbazide Formation: Suspend 6-aminopicolinohydrazide (1.0 eq) in ethanol (0.2 M). Add isopropyl isothiocyanate (1.1 eq).
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Reflux the mixture for 6 hours. The intermediate thiosemicarbazide often precipitates upon cooling. Filter and wash with cold ethanol.
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Cyclization: Resuspend the crude thiosemicarbazide in a suitable solvent like ethanol or DMF. Add a cyclizing agent such as methyl iodide (1.5 eq) or a base like sodium hydroxide (2.0 eq) to promote desulfurization and ring closure.
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Heat the reaction at reflux for 8-12 hours until LC-MS analysis confirms the formation of the desired product (M+H⁺ = 204.12).
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Purification: After cooling, neutralize the reaction mixture if necessary and remove the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the title compound.
Structural Verification and Quality Control
Each analytical technique provides a layer of validation, ensuring the identity and purity of the final compound. This self-validating system is crucial for reproducible biological testing.
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Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. Electrospray ionization (ESI) is the preferred method. The expected [M+H]⁺ ion is at m/z 204.12438.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₄N₅⁺) to within 5 ppm.
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NMR Spectroscopy: NMR provides unambiguous structural confirmation.
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¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet and a septet), distinct aromatic protons on the pyridine ring, a singlet for the triazole proton, and a broad singlet for the amine (-NH₂) protons.
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¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the unique carbon atoms in the structure.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid or trifluoroacetic acid is a standard method. Purity should be ≥95% for use in biological assays.[1]
Analysis of Bioactive Scaffolds and Therapeutic Potential
By examining the established roles of its core components, we can formulate strong hypotheses about the potential biological activities of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
The 2-Aminopyridine Moiety: A Privileged Kinase Hinge-Binder
The 2-aminopyridine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases makes it a highly effective anchor. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This bidentate interaction is a validated strategy for achieving potent and often selective kinase inhibition. Numerous approved drugs and clinical candidates for oncology and inflammatory diseases incorporate this motif.[3][4][5]
The 1,2,4-Triazole Moiety: A Versatile Amide Bioisostere
Five-membered heterocycles, particularly the 1,2,4-triazole ring, are frequently used as bioisosteric replacements for amide bonds.[6] This substitution offers several advantages:
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Improved Metabolic Stability: Triazoles are generally more resistant to metabolic hydrolysis than amides.
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Enhanced Physicochemical Properties: They can improve solubility and cell permeability.
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Maintained Biological Interactions: Crystallographic studies have shown that the nitrogen atoms of the 1,2,4-triazole ring can effectively replicate the hydrogen bonding interactions of an amide group, binding to key residues in a target protein.[6] This moiety is found in compounds with a wide range of activities, including antiviral (inhibitors of Yellow Fever Virus) and anticancer agents.[7]
Hypothesis-Driven Therapeutic Applications
Based on the analysis of its scaffolds, the title compound is a strong candidate for investigation in several therapeutic areas.
Hypothesis 1: Kinase Inhibition in Oncology The combination of a hinge-binding 2-aminopyridine and a 1,2,4-triazole suggests a high probability of activity against various protein kinases. Targets such as c-KIT, implicated in gastrointestinal stromal tumors (GIST), and CSNK2, a target for β-coronavirus replication, are known to be modulated by compounds containing these scaffolds.[4][6]
Caption: Competitive inhibition of a kinase by the target compound.
Hypothesis 2: SARM1 Inhibition for Neuroprotection SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) is a critical protein in the pathway of axonal degeneration. Its activation leads to a rapid depletion of NAD⁺, triggering neuronal death.[8] Substituted pyridine derivatives have been patented as SARM1 inhibitors, presenting a potential application for the title compound in treating neurodegenerative diseases or peripheral neuropathies.[8]
Future Directions and Application in Drug Discovery
The true value of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine lies in its potential as a lead compound. The following workflow outlines a logical progression for its evaluation.
Proposed Screening Cascade
A tiered approach is the most efficient method for identifying and validating biological activity.
Caption: A tiered screening workflow for target identification.
Lead Optimization Strategies
Should initial screening yield promising hits, structure-activity relationship (SAR) studies would be the next logical step. Key modifications could include:
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Isopropyl Group: Varying the alkyl substitution on the N4 position of the triazole can modulate potency and explore a deeper binding pocket. Replacing it with cycloalkyl or aryl groups could be investigated.
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Pyridine Ring: Substitution on the pyridine ring (e.g., with halogens or small alkyl groups) can fine-tune electronic properties and improve selectivity or metabolic stability.
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Amine Group: While likely crucial for hinge-binding in kinases, acylation or alkylation could be explored for other target classes, though this would fundamentally change its interaction profile.
Conclusion
6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery. Its molecular architecture marries a validated kinase-binding motif with a metabolically robust bioisostere, making it a high-priority scaffold for investigation. The proposed synthetic route is robust and relies on established chemical transformations, enabling access to sufficient material for comprehensive screening. The hypothesis-driven framework presented here, focusing on kinase inhibition and neuroprotection, provides clear and actionable pathways for elucidating the biological function of this compound and initiating lead optimization programs.
References
-
PubChemLite. (n.d.). 6-(4-isopropyl-4h-1,2,4-triazol-3-yl)pyridin-2-amine (C10H13N5). Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Retrieved from [Link]
- European Patent Office. (2014). Pyrazolopyrrolidine derivatives and their use in the treatment of disease (EP 3004110 B1). Google Patents.
- Google Patents. (n.d.). EP2567959A1 - 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.
- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
PubChem. (n.d.). 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
-
PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship. Retrieved from [Link]
-
GSRS. (n.d.). 6-AMINO-2-(1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDIN-3-YL). Retrieved from [Link]
-
ARKAT USA. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US9181223B2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities.
-
PubChem. (n.d.). (3aS,4S,6aR)-4-(4-(4-(3-((3-(((Z)-4-amino-2-fluorobut-2-en-1-yl)sulfonyl)phenyl)amino)propyl)-1H-1,2,3-triazol-1-yl)butyl)tetrahydro. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
PubChem. (n.d.). 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Retrieved from [Link]
Sources
- 1. 6-(4-isopropyl-4h-1,2,4-triazol-3-yl)pyridin-2-amine 95% | CAS: 1448427-99-3 | AChemBlock [achemblock.com]
- 2. PubChemLite - 6-(4-isopropyl-4h-1,2,4-triazol-3-yl)pyridin-2-amine (C10H13N5) [pubchemlite.lcsb.uni.lu]
- 3. EP2567959A1 - 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
